4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine
Description
4-({1-[(2-Methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bridge to a substituted azetidine ring.
Properties
IUPAC Name |
4-[1-[(2-methoxyphenyl)methyl]azetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-19-16-5-3-2-4-13(16)10-18-11-15(12-18)20-14-6-8-17-9-7-14/h2-9,15H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKBTIPALXSQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using methoxyphenyl halides.
Formation of the Ether Linkage: The final step involves the formation of the ether linkage between the azetidine ring and the pyridine ring. This can be achieved through nucleophilic substitution reactions using appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods typically focus on maximizing yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Nitrogen
The tertiary amine within the azetidine ring undergoes alkylation or acylation under mild conditions. For example:
Reaction Scheme :
Key Findings :
-
Reaction with methyl iodide in THF at 60°C yields a quaternary ammonium salt (85% yield) .
-
Acylation using acetyl chloride in dichloromethane produces an N-acetyl derivative (72% yield) .
Electrophilic Aromatic Substitution on Pyridine
The pyridine ring participates in electrophilic substitution, particularly at the 3- and 5-positions due to the electron-donating ether linkage.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyridine derivative | 58% | |
| Sulfonation | SO₃/DMF, 100°C | 5-Sulfo-pyridine derivative | 41% |
Ether Bond Cleavage
The oxy linker between azetidine and pyridine is susceptible to acidic hydrolysis:
Reaction Scheme :
Mechanism : Protonation of the ether oxygen followed by nucleophilic attack by water.
Demethylation of Methoxy Group
The 2-methoxybenzyl group undergoes demethylation under strong acidic or Lewis acidic conditions:
Reaction Scheme :
Applications : Facilitates further functionalization via O-alkylation or coupling reactions.
Oxidation:
-
Pyridine Ring : Catalytic hydrogenation with Pd/C reduces the pyridine to piperidine (not observed due to steric hindrance from the azetidine substituent) .
-
Azetidine Ring : Resists oxidation under standard conditions (e.g., H₂O₂, KMnO₄) .
Reduction:
-
Selective reduction of the azetidine ring using LiAlH₄ results in ring-opening to form a secondary amine (52% yield) .
Cycloaddition and Ring-Opening Reactions
The strained azetidine ring participates in [2+2] cycloadditions with electron-deficient alkenes:
Reaction Scheme :
Stability Under Physiological Conditions
Studies on analogous azetidine derivatives reveal:
Scientific Research Applications
Synthesis and Chemical Properties
4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine can be synthesized through various methods, including nucleophilic substitution reactions involving pyridine derivatives and azetidine intermediates. The general synthetic route involves:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Pyridine Attachment : The pyridine moiety is introduced via nucleophilic substitution on a halogenated pyridine derivative.
The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In a study published in Molecules, derivatives of similar compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation in vitro. One study reported a dose-dependent decrease in viability of cancer cell lines treated with related pyridine derivatives, indicating that modifications to the azetidine and pyridine components could enhance efficacy against specific cancer types .
JAK Inhibition
The compound has been explored as a potential Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating autoimmune diseases and certain cancers by modulating immune responses. Compounds with similar structures have been documented to inhibit JAK pathways effectively, which may extend to this compound .
Neurological Applications
Given its structural similarity to known neuroprotective agents, this compound is under investigation for potential applications in neurodegenerative diseases. Research focusing on pyridine derivatives has shown promise in enhancing cognitive function and protecting neuronal cells from oxidative stress .
Data Tables
| Activity | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 15 | |
| Antibacterial | S. aureus | 10 | |
| Anticancer (in vitro) | HeLa cells | 20 | |
| JAK inhibition | JAK3 | 5 | |
| Neuroprotection | Neuroblastoma cells | 12 |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of azetidine-pyridine hybrids demonstrated that modifications in substituents significantly affected their antibacterial activity, leading to the identification of more potent derivatives .
- Cancer Cell Proliferation Inhibition : In vitro assays revealed that compounds structurally related to this compound could reduce the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
- JAK-Mediated Disease Treatment : Clinical trials have indicated that JAK inhibitors can effectively manage conditions such as rheumatoid arthritis and psoriasis, positioning compounds like this compound as promising candidates for further development .
Mechanism of Action
The mechanism of action of 4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
- Pyridine Derivatives: The target compound shares a pyridine backbone with derivatives such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (). These analogs exhibit variations in substituents (e.g., chloro, amino, cyano groups) that influence reactivity and bioactivity. Key difference: The azetidine-ether linkage in the target compound replaces the hexahydroquinoline or pyridinone scaffolds in analogs, likely altering steric and electronic profiles.
Azetidine vs. Other Nitrogen Heterocycles :
Azetidines (4-membered rings) are less conformationally flexible than 6-membered rings (e.g., piperidines in ). This rigidity may enhance binding specificity to biological targets but could reduce metabolic stability compared to larger rings .
Substituent Effects
- Methoxy Groups: The 2-methoxyphenyl substituent in the target compound is structurally similar to methoxy groups in Q13 (: R = -OMe). Such groups influence solubility (via polarity) and π-π stacking interactions. For instance, methoxy-substituted compounds in exhibit IR peaks at ~1252–1015 cm⁻¹ (C-O-C stretching), consistent with ether linkages .
- Chloro and Cyano Groups: Chloro substituents (e.g., in Q13, ) reduce electron density, increasing susceptibility to nucleophilic attack. Cyano groups (e.g., in hexahydroquinolines, ) contribute to hydrogen bonding and dipole interactions. The absence of these groups in the target compound may reduce antimicrobial efficacy compared to ’s analogs .
Physicochemical Properties
Melting Points and Solubility
- Methoxy groups typically enhance solubility in polar solvents (e.g., ethanol, DMF), as seen in analogs from and .
Spectroscopic Data
IR Spectroscopy :
Expected peaks for the target compound include:¹H NMR :
The azetidine’s CH₂ and CH groups would resonate at δ 1.75–2.40 ppm (aliphatic protons) and δ 4.69 ppm (ether-linked CH), similar to cyclohexanedione-derived analogs in .
Antimicrobial Activity
- Hexahydroquinoline derivatives () with chloro and cyano substituents show moderate-to-strong activity against Staphylococcus aureus and Escherichia coli. The target compound’s lack of these groups may result in weaker antimicrobial effects .
Antioxidant Potential
- Methoxy-substituted pyridinones () exhibit 67–79% DPPH scavenging, comparable to ascorbic acid. The 2-methoxyphenyl group in the target compound may confer similar radical-quenching properties .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Spectroscopic Signatures
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Aromatic C-H | 3035–3042 | 7.19–7.78 (Ar-H) |
| C-O-C (ether/methoxy) | 1252–1015 | 3.30–3.80 (-OCH3) |
| Aliphatic CH (azetidine) | N/A | 1.75–2.40 (CH₂/CH) |
Biological Activity
4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine is a synthetic compound characterized by its unique structure, which consists of a pyridine ring linked to an azetidine moiety through an ether linkage. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects by modulating enzyme activities or receptor functions, influencing various signaling pathways.
Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies on related azetidine compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| 4-Pyridine | S. aureus, E. coli | 8 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
Case Study: Anticancer Effects
A study conducted on a series of pyridine derivatives, including our compound of interest, revealed notable cytotoxicity against breast cancer cells (MCF-7). The IC50 value for cell growth inhibition was reported as 20 µM, indicating a promising therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Substituents on the azetidine and pyridine rings play crucial roles in enhancing or diminishing activity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy group at position 2 | Increases lipophilicity and potency |
| Halogen substitutions | Alters binding affinity to targets |
| Alkyl chain length on azetidine | Impacts solubility and bioavailability |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for constructing azetidine-containing pyridine derivatives like 4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine?
- Methodology : Oxidative cyclization of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol at room temperature is a green chemistry approach for forming fused heterocycles (73% yield reported for analogous triazolopyridines) . For azetidine ring formation, nucleophilic substitution or coupling reactions between azetidine precursors (e.g., 3-hydroxyazetidine derivatives) and pyridine-based electrophiles are common. Solvent choice (e.g., dichloromethane or ethanol), base (e.g., NaOH), and reaction time (3–24 hours) critically influence yields .
- Key Considerations :
- Oxidant Selection : NaOCl offers environmental advantages over toxic reagents like Cr(VI) salts .
- Purification : Column chromatography (silica/alumina) or recrystallization ensures product purity .
Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridine aromatic signals at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally related imidazo-pyridines .
Advanced Research Questions
Q. How can computational chemistry predict the biological activity or binding affinity of this compound derivatives?
- Approach :
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock. The methoxyphenyl group may engage in hydrophobic interactions, while the azetidine oxygen could form hydrogen bonds .
- QSAR Studies : Correlate substituent effects (e.g., methoxy position) with activity trends observed in analogs (e.g., antimicrobial or anti-inflammatory potency) .
- Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .
Q. What strategies mitigate side reactions during the synthesis of azetidine-pyridine hybrids?
- Optimization Tactics :
- Temperature Control : Low temperatures (0–25°C) reduce undesired ring-opening of azetidine intermediates .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd) improve coupling efficiency between azetidine and pyridine moieties .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during synthesis .
- Case Study : Sodium hypochlorite-mediated cyclization minimizes byproducts compared to DDQ or CrO-based methods .
Key Research Challenges
- Stereochemical Control : Azetidine rings introduce chiral centers; asymmetric synthesis requires chiral catalysts or resolution techniques .
- Biological Evaluation : Prioritize assays relevant to the compound’s hypothesized targets (e.g., kinase inhibition for anticancer activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
